molecular formula C13H12O2S B15358519 Methyl [2-(2-thienyl)phenyl]acetate

Methyl [2-(2-thienyl)phenyl]acetate

Cat. No.: B15358519
M. Wt: 232.30 g/mol
InChI Key: IQDQMSXAZKCNIH-UHFFFAOYSA-N
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Description

Methyl [2-(2-thienyl)phenyl]acetate is an organic ester compound featuring a phenyl ring substituted with a thienyl group at the 2-position and an acetate methyl ester moiety. The thienyl group (a sulfur-containing heterocycle) may confer unique electronic and reactivity properties compared to purely aromatic or aliphatic esters, influencing solubility, stability, and biological activity .

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 2-(2-thiophen-2-ylphenyl)acetate

InChI

InChI=1S/C13H12O2S/c1-15-13(14)9-10-5-2-3-6-11(10)12-7-4-8-16-12/h2-8H,9H2,1H3

InChI Key

IQDQMSXAZKCNIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=CC=CS2

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-(2-thiophen-2-ylphenyl)acetate is used in organic synthesis and as a building block for more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-(2-thiophen-2-ylphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Physical Properties (If Available)
Methyl [2-(2-thienyl)phenyl]acetate* C₁₃H₁₂O₂S 244.30 (calc.) Not provided Phenyl-thienyl backbone, methyl ester Inferred: Higher MW due to thienyl vs. phenyl
Methyl 2-thienylacetate C₇H₈O₂S 156.20 19432-68-9 Thienyl group directly attached to acetate Boiling point: 50°C at 0.06 mmHg
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.20 16648-44-5 Phenyl group, keto-ester functionality Crystalline solid; stable at -20°C
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.20 5413-05-8 Ethyl ester, phenyl-keto group Neat oil; stable ≥2 years at -20°C
Methyl phenylacetate C₉H₁₀O₂ 150.17 101-41-7 Simple phenylacetate ester Boiling point: 218°C; density: 1.044 g/mL

*Calculated molecular weight based on structural formula.

Key Observations:
  • Thienyl vs. Phenyl Substituents : The thienyl group introduces sulfur into the aromatic system, increasing molecular weight and polarizability compared to phenyl analogs. This may enhance reactivity in electrophilic substitutions .
  • Ester Chain Length : Methyl esters (e.g., Methyl 2-phenylacetoacetate) are typically solids or low-viscosity liquids, while ethyl analogs (e.g., Ethyl 2-phenylacetoacetate) are oils .
Methyl 2-Thienylacetate (CAS 19432-68-9)
  • Reactivity : The electron-rich thienyl group facilitates electrophilic substitution reactions, making it useful in synthesizing heterocyclic pharmaceuticals .
  • Applications : Intermediate in agrochemicals and pharmaceuticals; cited in safety data for laboratory use .
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
  • Reactivity : Keto-ester functionality enables condensation reactions (e.g., Claisen), critical in synthesizing amphetamines .
  • Applications : Forensic reference standard for controlled substance synthesis .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
  • Reactivity: Similar to methyl analogs but with improved solubility in non-polar solvents due to the ethyl group .
This compound (Inferred)
  • Potential Reactivity: Combines phenyl and thienyl electronic effects, possibly enhancing stability in radical or nucleophilic reactions.
  • Applications : Likely intermediate in anticonvulsants or anti-inflammatory agents, analogous to thiophene-containing drugs .

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